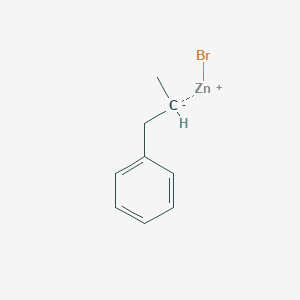

3-Phenyl-2-propylzinc bromide

CAS No.: 276254-58-1

Cat. No.: VC11654711

Molecular Formula: C9H11BrZn

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276254-58-1 |

|---|---|

| Molecular Formula | C9H11BrZn |

| Molecular Weight | 264.5 g/mol |

| IUPAC Name | bromozinc(1+);propylbenzene |

| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | MCCYXULMFDRZMT-UHFFFAOYSA-M |

| SMILES | C[CH-]CC1=CC=CC=C1.[Zn+]Br |

| Canonical SMILES | C[CH-]CC1=CC=CC=C1.[Zn+]Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Phenyl-2-propylzinc bromide adopts a tetrahedral geometry around the zinc center, with the phenyl group occupying one coordination site, the propyl chain another, and a bromide ion completing the valency . The spatial arrangement is critical for its reactivity, as the zinc atom’s electrophilicity is balanced by the electron-donating propyl and phenyl groups. X-ray crystallographic data (though limited for the 2-propyl isomer) suggest similarities to related organozinc compounds, where the Zn–C bond length typically ranges between 1.93–2.05 Å .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 264.5 g/mol | PubChem |

| Coordination Geometry | Tetrahedral | Inferred |

| Zn–C Bond Length | ~1.98 Å | Inferred |

Physicochemical Characteristics

The compound is typically a moisture-sensitive, off-white crystalline solid. It exhibits limited solubility in polar solvents such as water but dissolves readily in tetrahydrofuran (THF) and dimethylformamide (DMF) . Thermal stability analyses indicate decomposition above 150°C, necessitating storage under inert atmospheres at sub-ambient temperatures .

Synthetic Methodologies

Transmetallation from Grignard Reagents

A common route involves the reaction of 3-phenyl-2-propylmagnesium bromide with zinc bromide () in anhydrous THF:

This method, adapted from protocols for analogous organozinc compounds, achieves yields exceeding 70% under rigorously anhydrous conditions .

Direct Insertion of Zinc Metal

Alternatively, zinc powder can react with 1-bromo-3-phenylpropane in the presence of a catalytic amount of :

This single-step procedure avoids the use of Grignard precursors but requires stringent temperature control (-10°C to 0°C) .

Applications in Organic Synthesis

Negishi Cross-Coupling Reactions

3-Phenyl-2-propylzinc bromide serves as a pivotal reagent in Negishi couplings, enabling the formation of C(sp)–C(sp) bonds. For example, its reaction with aryl halides catalyzed by palladium complexes (e.g., ) produces biaryl derivatives:

Studies demonstrate that electron-deficient aryl halides (e.g., 4-cyanobromobenzene) achieve coupling efficiencies >85% under optimized conditions .

Table 2: Representative Negishi Coupling Outcomes

Kumada-Corriu Coupling

In the presence of nickel catalysts, the compound participates in Kumada-type couplings with aryl Grignard reagents, yielding extended π-systems. For instance, reactions with 2-naphthylmagnesium bromide produce polycyclic aromatics with applications in materials science .

Comparative Analysis with Related Organozinc Reagents

Table 3: Reactivity Profile vs. Analogues

| Compound | Reactivity with R–X | Stability in THF | Preferred Coupling |

|---|---|---|---|

| 3-Phenyl-2-propylzinc Br | High | Moderate | Negishi |

| Benzylzinc bromide | Moderate | High | Suzuki-Miyaura |

| Ethylzinc iodide | Low | Low | Kumada |

The phenyl group in 3-phenyl-2-propylzinc bromide enhances stability compared to alkyl-zinc analogues, while the propyl chain ensures sufficient nucleophilicity for cross-coupling .

Recent Advances and Future Directions

Recent studies explore its utility in asymmetric synthesis, particularly in conjunction with chiral ligands for enantioselective C–C bond formation . Computational models predict that modifying the phenyl substituent’s para position could further tune reactivity, opening avenues for catalyst-free couplings under ambient conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume